![molecular formula C23H27N3O5 B2517172 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954026-23-4](/img/structure/B2517172.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

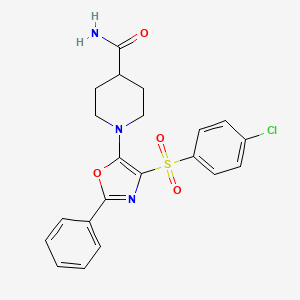

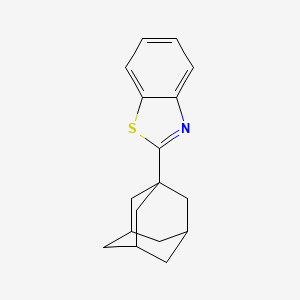

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety . This structure is a type of benzodioxin, which is a bicyclic compound consisting of two oxygen atoms, a benzene ring, and a saturated six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the benzodioxin and morpholino moieties. For example, a study on a similar compound found that the overall geometry of the molecule was largely planar .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar benzodioxin moiety has a density of 1.3±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Characterization of Polybenzoxazine

Polybenzoxazines are a class of polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups, such as those derived from compounds structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, have been explored. These compounds exhibit improved thermal stability and glass transition temperature compared to analogous polybenzoxazines without phenylnitrile groups, showcasing their potential in advanced materials science (Qi et al., 2009).

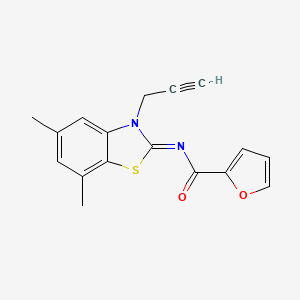

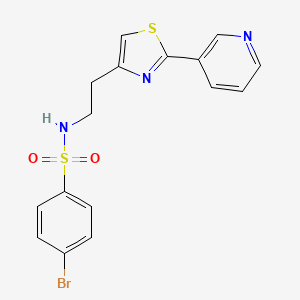

Metal-Induced Tautomerization in Heterocyclic Compounds

Explorations into the metal-induced tautomerization of molecules like oxazole and thiazole, which are structurally related to the queried compound, have unveiled potential pathways for the transformation into heterocyclic carbenes. This research has implications for synthetic chemistry and catalysis, illustrating how such compounds can be transmetalated to gold(i), offering insights into new synthetic routes and the manipulation of molecular structures for specific applications (Ruiz & Perandones, 2009).

Novel Synthesis of Dihydrobenzo[1,4]dioxine Derivatives

The development of new synthetic methods for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are closely related to the queried compound, highlights the ongoing interest in creating versatile synthetic pathways. These compounds have been synthesized via tandem oxidative aminocarbonylation-cyclization reactions, underscoring their potential in organic synthesis and the development of new materials or pharmaceuticals (Gabriele et al., 2006).

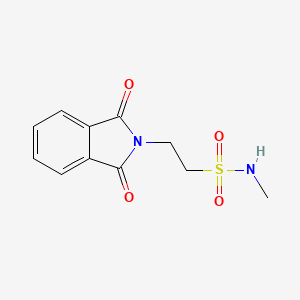

Antibacterial and Antifungal Activities

The research into the synthesis and antimicrobial evaluation of new N-substituted imide derivatives originating from dibenzobarrelene, a structural motif similar to parts of the queried compound, has indicated potential antibacterial and antifungal applications. These compounds have been synthesized and tested against various microbial strains, presenting a foundation for the development of new antimicrobial agents (Khalil, Berghot, & Gouda, 2010).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRRABRWGGRAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)